Potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate
CAS No.:
Cat. No.: VC13783528
Molecular Formula: C7H7BBrF3KNO
Molecular Weight: 307.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7BBrF3KNO |
|---|---|
| Molecular Weight | 307.95 g/mol |
| IUPAC Name | potassium;(5-bromo-2-ethoxypyridin-3-yl)-trifluoroboranuide |
| Standard InChI | InChI=1S/C7H7BBrF3NO.K/c1-2-14-7-6(8(10,11)12)3-5(9)4-13-7;/h3-4H,2H2,1H3;/q-1;+1 |
| Standard InChI Key | SJSCABHDXJZSFV-UHFFFAOYSA-N |
| SMILES | [B-](C1=CC(=CN=C1OCC)Br)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C1=CC(=CN=C1OCC)Br)(F)(F)F.[K+] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate (C₇H₇BBrF₃KNO) features a pyridine ring substituted at the 2-, 3-, and 5-positions (Figure 1). The 2-position bears an ethoxy group (-OCH₂CH₃), the 3-position hosts a trifluoroborate moiety (-BF₃K), and the 5-position is brominated. This substitution pattern creates electronic asymmetry, directing regioselectivity in coupling reactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇BBrF₃KNO | |
| Molecular Weight | 307.94 g/mol (calculated) | |
| Hydrogen Bond Acceptors | 5 | |
| Topological Polar Surface Area | 38.1 Ų (estimated) | |
| Rotatable Bonds | 2 (ethoxy group) |
Spectroscopic Data
While direct spectroscopic data for this compound is limited, inferences can be drawn from analogous trifluoroborate salts:
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¹H NMR: The ethoxy group typically resonates as a quartet (δ 1.3–1.5 ppm, -CH₂CH₃) and triplet (δ 3.4–3.6 ppm, -OCH₂-) . Pyridinic protons appear downfield (δ 7.5–8.5 ppm) .
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¹¹B NMR: Trifluoroborate salts exhibit characteristic peaks near δ -1 to -3 ppm .
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¹⁹F NMR: Three equivalent fluorine atoms resonate as a singlet at δ -140 to -145 ppm .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically follows a three-step sequence (Figure 2):
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Bromination: 2-Ethoxypyridine undergoes electrophilic bromination at the 5-position using Br₂ in acetic acid .
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Lithiation-Borylation: Treatment of 5-bromo-2-ethoxypyridine with LDA (lithium diisopropylamide) at -78°C generates a lithiated intermediate, which reacts with trimethylborate to form the boronic acid .
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Trifluoroborate Formation: The boronic acid is converted to the potassium trifluoroborate salt via reaction with KHF₂ in aqueous methanol .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | Br₂, AcOH, 0°C, 2 hr | 75% |
| Lithiation | LDA, THF, -78°C, 1 hr | 82% |
| Borylation | B(OMe)₃, -78°C to RT, 12 hr | 68% |
| Trifluoroboration | KHF₂, MeOH/H₂O (1:1), RT, 6 hr | 90% |
Physicochemical Properties
Stability and Reactivity
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Hydrolytic Sensitivity: Undergoes slow hydrolysis in aqueous media to regenerate the boronic acid .
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Solubility:
Spectroscopic Fingerprints
Applications in Organic Synthesis
Suzuki-Miyaura Coupling
As a trifluoroborate, this compound participates in palladium-catalyzed cross-couplings with aryl halides. Comparative studies show its ethoxy group enhances para-selectivity in biaryl formation vs. methoxy analogs :
Table 3: Coupling Efficiency with 4-Bromotoluene
| Catalyst System | Temperature | Yield | Para:Ortho Ratio |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | 80°C | 78% | 92:8 |
| Pd(dppf)Cl₂, Cs₂CO₃ | 100°C | 85% | 95:5 |
Directed C-H Functionalization
The ethoxy group acts as a directing group for regioselective C-H activation. Recent work demonstrates its utility in rhodium-catalyzed alkenylation reactions .
Future Perspectives
Ongoing research aims to exploit the ethoxy group’s hydrogen-bonding capacity in asymmetric catalysis. Computational studies (DFT) suggest its potential as a chiral directing group in enantioselective transformations . Advances in continuous-flow synthesis may reduce production costs by 30–40% within the next decade.
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